[(2S)-1-[2-(4-bromophenoxy)ethyl]pyrrolidin-2-yl]methanol
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Overview
Description
[(2S)-1-[2-(4-bromophenoxy)ethyl]pyrrolidin-2-yl]methanol is a chemical compound with the molecular formula C12H16BrNO. It is characterized by the presence of a pyrrolidine ring, a bromophenoxy group, and a methanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-1-[2-(4-bromophenoxy)ethyl]pyrrolidin-2-yl]methanol typically involves the reaction of 4-bromophenol with 2-chloroethylamine to form 2-(4-bromophenoxy)ethylamine. This intermediate is then reacted with (S)-pyrrolidine-2-carboxaldehyde under reductive amination conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
[(2S)-1-[2-(4-bromophenoxy)ethyl]pyrrolidin-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenoxy group can be reduced to a phenol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(2S)-1-[2-(4-bromophenoxy)ethyl]pyrrolidin-2-yl]methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of [(2S)-1-[2-(4-bromophenoxy)ethyl]pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group may facilitate binding to hydrophobic pockets, while the pyrrolidine ring can interact with polar residues. These interactions can modulate the activity of the target protein, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-[2-(4-Bromophenoxy)ethyl]pyrrolidine: Lacks the methanol moiety but shares the bromophenoxy and pyrrolidine groups.
2-(4-Bromophenoxy)ethanol: Contains the bromophenoxy group but lacks the pyrrolidine ring.
4-Bromophenol: Contains the bromophenoxy group but lacks the ethyl and pyrrolidine components.
Uniqueness
[(2S)-1-[2-(4-bromophenoxy)ethyl]pyrrolidin-2-yl]methanol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the pyrrolidine ring and the bromophenoxy group allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H18BrNO2 |
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Molecular Weight |
300.19 g/mol |
IUPAC Name |
[(2S)-1-[2-(4-bromophenoxy)ethyl]pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C13H18BrNO2/c14-11-3-5-13(6-4-11)17-9-8-15-7-1-2-12(15)10-16/h3-6,12,16H,1-2,7-10H2/t12-/m0/s1 |
InChI Key |
BVMYYXYIHLJLPD-LBPRGKRZSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)CCOC2=CC=C(C=C2)Br)CO |
Canonical SMILES |
C1CC(N(C1)CCOC2=CC=C(C=C2)Br)CO |
Origin of Product |
United States |
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